4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate
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Overview
Description
4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of an octyloxy group, a cyanophenyl group, and a benzoate ester linkage, making it a versatile molecule in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate typically involves the esterification of 4-(octyloxy)benzoic acid with 4-(4-cyanophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Nitro, halogenated, or other substituted aromatic derivatives.
Scientific Research Applications
4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. For example, the nitrile group can form hydrogen bonds with amino acid residues in proteins, influencing their function .
Comparison with Similar Compounds
- 4-(Octyloxy)-4-biphenylcarbonitrile
- 4-Cyanophenyl 4-[(6-acryloyloxy)hexyl]oxybenzoate
- 4-(Octyloxy)phenyl 4-(octyloxy)benzoate
Comparison: 4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate is unique due to its combination of an octyloxy group and a cyanophenyl group, which imparts distinct physical and chemical properties. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it suitable for specialized applications in material science and organic synthesis .
Properties
CAS No. |
89067-34-5 |
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Molecular Formula |
C29H31NO4 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(4-octoxyphenyl) 4-[(4-cyanophenyl)methoxy]benzoate |
InChI |
InChI=1S/C29H31NO4/c1-2-3-4-5-6-7-20-32-26-16-18-28(19-17-26)34-29(31)25-12-14-27(15-13-25)33-22-24-10-8-23(21-30)9-11-24/h8-19H,2-7,20,22H2,1H3 |
InChI Key |
BNTSGVRDFZEPEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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